Sodium hydrogen phosphonate

Description

Contextualizing Inorganic Phosphate (B84403) Compounds within Chemical Science

Inorganic phosphates, salts or esters of phosphoric acid, are fundamental to life and industry. numberanalytics.com Their history dates back to the 17th-century discovery of phosphorus, leading to applications in fertilizers, water treatment, and materials science. numberanalytics.com The phosphate ion's (PO₄³⁻) tetrahedral structure underpins its diverse chemical reactivity, including precipitation and complexation reactions. numberanalytics.com In biochemistry, phosphates are crucial for energy storage in molecules like adenosine (B11128) triphosphate (ATP) and form the structural backbone of DNA and RNA. acs.orgnumberanalytics.com The negative charge of the phosphate backbone in nucleic acids is essential for their stability and interaction with other molecules. numberanalytics.com

Scope and Significance of Sodium Hydrogen Phosphate Research Areas

Sodium hydrogen phosphate (Na₂HPO₄), also known as disodium (B8443419) hydrogen phosphate, is a versatile inorganic compound with wide-ranging applications in research and industry. pw.livewikipedia.org It serves as a crucial buffering agent in biological and biochemical research, maintaining stable pH levels necessary for experiments involving enzymes and other biological molecules. pw.liveatomscientific.com In the pharmaceutical industry, it is used to control pH and enhance the stability of drug formulations. pw.livenanyangchemical.com Furthermore, it finds use in the synthesis of other chemical compounds and as a reagent in various analytical methods. atomscientific.commdpi.com

Evolution of Research Trajectories in Phosphate Chemistry

The field of phosphate chemistry has witnessed significant evolution, driven by technological advancements and a deeper understanding of phosphorus's role in various systems. Initially focused on industrial applications like fertilizers, research has expanded into cutting-edge areas. numberanalytics.comacs.org Recent advancements include the use of phosphate chemistry in CRISPR-Cas9 gene editing, the development of nucleic acid-based therapeutics, and synthetic biology. numberanalytics.com Research is also increasingly focused on sustainable practices, such as developing greener synthesis methods for phosphate compounds and exploring their use in eco-friendly fertilizers and cleaning agents. annexechem.comannexechem.com The study of phosphorus's chemical evolution, from its cosmic origins to its role in prebiotic chemistry, represents another frontier in phosphate research. taylorfrancis.comresearchgate.netnih.gov

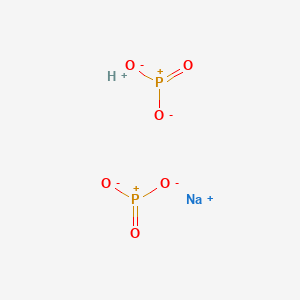

Chemical and Physical Properties of Sodium Hydrogen Phosphonate (B1237965)

| Property | Value |

| Chemical Formula | HNaO₆P₂ |

| Molecular Weight | 181.94 g/mol |

| IUPAC Name | sodium;dioxido(oxo)phosphanium;hydron |

| CAS Number | 13933-52-3 |

| Physical Description | White, odorless powder or crystals |

| Solubility | Soluble in water, insoluble in alcohol |

Data Sources: nih.govvedantu.com

Properties

CAS No. |

13933-52-3 |

|---|---|

Molecular Formula |

HNaO6P2 |

Molecular Weight |

181.94 g/mol |

IUPAC Name |

sodium;dioxido(oxo)phosphanium;hydron |

InChI |

InChI=1S/Na.2HO3P/c;2*1-4(2)3/h;2*(H,1,2,3)/q+1;;/p-1 |

InChI Key |

BTCAOSLMYSAAGQ-UHFFFAOYSA-M |

Canonical SMILES |

[H+].[O-][P+](=O)[O-].[O-][P+](=O)[O-].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Sodium Hydrogen Phosphate Compounds

Industrial and Laboratory-Scale Synthesis Approaches

The synthesis of sodium hydrogen phosphates, primarily monosodium phosphate (B84403) (NaH₂PO₄) and disodium (B8443419) phosphate (Na₂HPO₄), can be achieved through various methods tailored for either large-scale industrial production or smaller-scale laboratory preparation.

The most direct and common method for synthesizing sodium hydrogen phosphates is the neutralization of orthophosphoric acid (H₃PO₄) with a sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃). acs.orgacs.orgresearchgate.net This acid-base reaction is widely used in both laboratory and industrial settings. geeksforgeeks.orgyoutube.com

The specific sodium hydrogen phosphate salt produced is determined by the stoichiometry of the reactants.

For Monosodium Phosphate (NaH₂PO₄): One mole of phosphoric acid reacts with one mole of sodium hydroxide. chemicalbook.com

H₃PO₄ + NaOH → NaH₂PO₄ + H₂O

For Disodium Phosphate (Na₂HPO₄): One mole of phosphoric acid reacts with two moles of sodium hydroxide. geeksforgeeks.orgyoutube.comextramarks.com

H₃PO₄ + 2NaOH → Na₂HPO₄ + 2H₂O

In practice, the reaction is carefully controlled by monitoring the pH to ensure the desired product is formed. For instance, producing high-purity disodium hydrogen phosphate via neutralization with sodium hydrogen carbonate involves adjusting the final pH to a range of 8.7-9.2. google.com

While direct neutralization is common, several alternative routes are employed, particularly in industrial manufacturing, to utilize different raw materials.

From Dicalcium Phosphate: A prevalent industrial two-step process begins with dicalcium phosphate (CaHPO₄). First, it is treated with sodium bisulfate (NaHSO₄) to produce a solution of monosodium phosphate and a precipitate of calcium sulfate (B86663) (CaSO₄). extramarks.combyjus.com The resulting monosodium phosphate solution is then partially neutralized with sodium hydroxide to yield disodium phosphate. geeksforgeeks.orgextramarks.combyjus.com

CaHPO₄ + NaHSO₄ → NaH₂PO₄ + CaSO₄

NaH₂PO₄ + NaOH → Na₂HPO₄ + H₂O

From Sodium Chloride: The feasibility of synthesizing sodium dihydrogen phosphate directly from sodium chloride (NaCl) and orthophosphoric acid has been demonstrated. acs.orgresearchgate.net This method is advantageous as it uses inexpensive and abundant raw materials. acs.org The reaction proceeds by removing the hydrogen chloride (HCl) gas that is formed, which drives the reaction to completion. acs.orgresearchgate.net

NaCl + H₃PO₄ → NaH₂PO₄ + HCl(g)

From Sodium Sulfate: Another industrial method involves using phosphoric acid and sodium sulfate (Na₂SO₄) as the primary raw materials. The process involves reaction with ammonia (B1221849) to form an intermediate crystalline ammonium (B1175870) salt, which is then heated with soda ash (sodium carbonate) at 180-250°C to produce disodium hydrogen phosphate. google.com

From Wet-Process Phosphoric Acid (WPA): To utilize less pure WPA, a method involving reaction with carbamide (urea) to form an intermediate has been developed. This intermediate is then reacted with sodium hydroxide to produce the final sodium dihydrogen phosphate product. This route purifies the phosphoric acid and avoids the high energy costs associated with using thermal phosphoric acid. google.com

| Method | Primary Reactants | Key Process Step(s) | Scale of Use |

|---|---|---|---|

| Neutralization | Orthophosphoric Acid, Sodium Hydroxide/Carbonate | Controlled pH neutralization | Industrial & Laboratory |

| Dicalcium Phosphate Route | Dicalcium Phosphate, Sodium Bisulfate | Precipitation of CaSO₄, followed by neutralization | Industrial |

| Sodium Chloride Route | Sodium Chloride, Orthophosphoric Acid | Removal of HCl gas to drive reaction | Industrial & Laboratory |

| Sodium Sulfate Route | Phosphoric Acid, Sodium Sulfate, Ammonia, Soda Ash | Formation of ammonium intermediate, followed by heating | Industrial |

Optimizing the yield and purity of sodium hydrogen phosphates requires precise control over several reaction parameters.

pH Control: The pH of the reaction mixture is the most critical factor in determining which phosphate salt is formed. For the synthesis of monosodium phosphate, the pH is typically adjusted to between 4.4 and 4.6. google.com To produce disodium phosphate, a more alkaline pH is required, generally in the range of 8.0 to 9.2. google.comgoogle.comatamanchemicals.com

Temperature: Reaction temperature influences the rate of reaction and the crystallization of the final product. In neutralization reactions, temperatures are often maintained between 80-100°C to ensure the reaction goes to completion. google.com For the synthesis from sodium chloride and phosphoric acid, a detailed parametric study showed that increasing the temperature from 80°C to 130°C significantly increased the reaction rate and conversion efficiency. researchgate.net

Removal of Byproducts: In the synthesis route using sodium chloride, the continuous removal of the HCl gas byproduct is crucial for achieving a high conversion rate. acs.orgacs.org This is often accomplished by bubbling air or another inert gas through the reaction mixture, with factors like the air flow rate and reactor geometry being important for maximizing efficiency. researchgate.net

Crystallization Conditions: The final purity of the product is heavily dependent on the crystallization process. Parameters such as cooling rate, stirring rate, and the presence of impurities can affect the crystal size and the inclusion of undesired byproducts. researchgate.net For example, in the production of disodium hydrogen phosphate dodecahydrate, the filtrate is cooled under stirring to a specific temperature range (e.g., 30-35°C) to initiate crystallization before further cooling. google.com

Preparation of Specific Hydrate (B1144303) Forms and Anhydrous Variants

Sodium hydrogen phosphates can exist in an anhydrous (water-free) form or as several different hydrates, with the number of water molecules incorporated into the crystal structure varying. Disodium hydrogen phosphate is known to form dihydrate, heptahydrate, and dodecahydrate forms. atamanchemicals.com

The preparation of a specific hydrate is achieved by controlling the crystallization conditions, primarily temperature, from an aqueous solution. google.com For example, disodium hydrogen phosphate dodecahydrate (Na₂HPO₄·12H₂O) is crystallized by cooling a saturated solution to below its melting point of about 35°C. google.comresearchgate.net The heptahydrate can form at temperatures above this. During freeze-drying processes, the dodecahydrate is the form that crystallizes in the frozen solution. nih.gov

The anhydrous form is typically prepared by dehydrating a hydrated salt. researchgate.net This can be accomplished by heating. Heating solid disodium hydrogen phosphate to about 100°C will yield the anhydrous salt. atamanchemicals.com A spray drying method can also be used, where a solution is atomized into a hot gas stream (inlet temperatures of 620-750°C), resulting in the rapid evaporation of water to produce the anhydrous powder. The dehydration of the crystalline dodecahydrate during freeze-drying results in an amorphous (non-crystalline) anhydrous form. nih.gov

Green Chemistry Principles in Sodium Hydrogen Phosphate Synthesis

Applying the principles of green chemistry to the synthesis of sodium hydrogen phosphates aims to reduce environmental impact, improve energy efficiency, and utilize safer and more sustainable raw materials. epa.gov

Key green chemistry considerations include:

Use of Safer Solvents: Many synthetic approaches for phosphates prioritize the use of water as a solvent, avoiding organic solvents which can be toxic and difficult to dispose of. researchgate.net A process for manufacturing disodium phosphate from monosodium sulfate and phosphate rock is noted for not utilizing organic solvents. acs.org

Atom Economy and Waste Prevention: The direct reaction of sodium chloride and phosphoric acid is an example of a route with high atom economy, where the only byproduct, HCl, is a useful chemical in its own right. This contrasts with routes that produce solid waste like calcium sulfate, which requires disposal. acs.orgextramarks.com

Energy Efficiency: Developing processes that operate at moderate temperatures and pressures reduces energy consumption. epa.gov Mechanochemical synthesis, which uses mechanical energy to induce reactions, is a green technique that can be performed at room temperature without solvents. researchgate.net While not yet standard for sodium phosphate, it represents a direction for future green synthesis.

Process Intensification: Combining reaction, purification, and crystallization steps can lead to more efficient and less wasteful processes. researchgate.net The development of methods using unpurified wet-process phosphoric acid, which integrate purification into the synthesis, reduces the need for a separate, energy-intensive acid purification step. google.comresearchgate.net

The broader context of greening the phosphorus cycle also involves the efficient recovery and recycling of phosphorus from waste streams to create secondary raw materials, reducing the reliance on mined phosphate rock. rsc.org

Advanced Characterization Techniques in Sodium Hydrogen Phosphate Research

Structural Elucidation and Morphological Analysis

X-ray Diffraction (XRD) is the cornerstone technique for the identification of crystalline phases and the determination of crystal structures. When X-rays pass through a crystalline material, they are diffracted by the planes of atoms, producing a unique diffraction pattern that serves as a fingerprint for that specific crystal structure. tcd.ie

Powder XRD is routinely used to identify the specific form of sodium phosphate (B84403) present in a sample by comparing the experimental diffraction pattern to reference patterns in databases. researchgate.netresearchgate.net The positions and intensities of the diffraction peaks are characteristic of the material's unit cell dimensions and atomic arrangement. tcd.ie

For detailed structural analysis, the Rietveld refinement method is employed. wikipedia.org This technique involves fitting a calculated diffraction profile, based on a theoretical crystal structure model, to the experimental data using a least-squares approach. wikipedia.org Through this process, various structural parameters can be refined, including lattice parameters, atomic coordinates, and site occupancies, yielding a highly accurate crystal structure. For example, the crystal structure of anhydrous sodium dihydrogen pyrophosphate (Na₂H₂P₂O₇) was refined using this method, confirming its orthorhombic crystal system and providing precise unit cell parameters. researchgate.net

Interactive Table: Crystallographic Data for Na₂H₂P₂O₇ from Rietveld Refinement

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | researchgate.net |

| Space Group | Fddd | researchgate.net |

| a (Å) | 27.521(1) | researchgate.net |

| b (Å) | 12.3519(4) | researchgate.net |

| c (Å) | 6.8597(3) | researchgate.net |

| Z (formula units/cell) | 16 | researchgate.net |

| Rwp (%) | 8.8 | researchgate.net |

Scanning Electron Microscopy (SEM) for Microstructural and Surface Characterization

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and microstructure of materials at high magnifications. In the study of sodium hydrogen phosphate, SEM provides critical insights into its particle morphology, crystal habit, and surface features, which are influential in its various applications.

Research employing SEM has revealed that the morphology of sodium hydrogen phosphate can vary significantly depending on the synthesis method and the presence of other substances. For instance, in the development of composite materials, SEM analysis is used to examine the microstructure and confirm the distribution of components. Studies on multi-ion doped calcium hydroxyapatite (B223615) scaffolds, which may involve sodium hydrogen phosphate as a precursor or component, utilize SEM to analyze the phase composition and scaffold microstructure. mdpi.commdpi.com The technique allows for detailed observation of the porous structure of such scaffolds and the distribution of different phases. mdpi.com

Furthermore, SEM is employed to observe the surface of materials after specific treatments or experiments. For example, in bioactivity studies, materials are immersed in simulated body fluid, and SEM is subsequently used to monitor the formation of a hydroxyapatite layer on the surface. mdpi.com In the characterization of nanocomposites, SEM images reveal the morphology of the synthesized particles, such as nanospheres formed from agglomerated tiny particles. mdpi.com When used in conjunction with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can also provide elemental composition of the sample's surface. mdpi.comacs.org

The data table below summarizes findings from research where SEM was used to characterize materials involving sodium hydrogen phosphate.

| Sample/Study | SEM Findings | Magnification/Details | Reference |

| Multi-ion doped hydroxyapatite scaffolds | Revealed phase composition and scaffold microstructure. | Not specified | mdpi.com |

| Silver-incorporated CeO2/Ag2O nanocomposite | Showed nanosphere morphology with agglomerated tiny particles. | Not specified | mdpi.com |

| Bioactive glasses and ceramics | Used to monitor the formation of a hydroxyapatite layer after immersion in simulated body fluid. | Not specified | mdpi.com |

| Lanthanated Tungsten Electrodes | Examined surface morphologies. | Accelerating voltage of 15 kV. | acs.org |

| Biopolymeric films | Revealed a moderately rough surface with undulations and dispersed fibers. | 800× to 1200× | acs.org |

Thermal Analysis Techniques for Phase Transitions and Stability (e.g., Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC))

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable for characterizing the thermal stability, dehydration processes, and phase transitions of sodium hydrogen phosphate and its hydrates.

TGA measures the change in mass of a sample as a function of temperature, providing quantitative information about decomposition and dehydration events. For sodium hydrogen phosphate hydrates, TGA curves typically show distinct steps corresponding to the loss of water molecules. For example, the dehydration of NaH2PO4·2H2O occurs in stages, with the loss of water molecules observed in specific temperature ranges. researchgate.net At a heating rate of 5°C/min, water is initially removed between 40-100°C, leading to the formation of NaH2PO4·H2O. researchgate.net The anhydrous salt, NaH2PO4, forms around 110°C. researchgate.net Further heating above 210°C leads to a condensation reaction, forming disodium (B8443419) dihydrogen pyrophosphate (Na2H2P2O7). researchgate.net

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to determine the temperatures and enthalpies of phase transitions, such as melting, crystallization, and solid-solid transitions. For disodium hydrogen phosphate dodecahydrate (Na2HPO4·12H2O), a phase change material, DSC is used to determine its melting point (around 35°C) and latent heat of phase transition. acs.org Endothermic peaks in DSC curves correspond to events like dehydration and melting, while exothermic peaks can indicate crystallization or certain decomposition reactions. researchgate.net

The combination of TGA and DSC provides a comprehensive thermal profile of the compound. Studies have shown that upon heating, a mixture of sodium phosphates undergoes a series of transformations. Monosodium orthophosphate (NaH2PO4) converts to disodium dihydrogen pyrophosphate (Na2H2P2O7) at temperatures between 453 K and 473 K. datapdf.com This pyrophosphate can then produce sodium trimetaphosphate above 513 K, which in turn decomposes to sodium metaphosphate (NaPO3) at approximately 593 K. datapdf.comacs.org

The following table summarizes key thermal events for various sodium hydrogen phosphate species as reported in the literature.

| Compound/Mixture | Technique | Temperature Range (°C / K) | Observed Event | Mass Loss (%) | Reference |

| NaH2PO4·2H2O | TGA/DSC | 40 - 100 °C | Loss of water to form NaH2PO4·H2O | - | researchgate.net |

| NaH2PO4·H2O | TGA/DSC | ~110 °C | Formation of anhydrous NaH2PO4 | - | researchgate.net |

| NaH2PO4 | TGA/DSC | >210 °C | Transition to Na2H2P2O7 | - | researchgate.net |

| Mixture of Sodium Phosphates | Thermal Analysis | 453 - 473 K | NaH2PO4 transforms to Na2H2P2O7 | 4.5 | datapdf.com |

| Mixture of Sodium Phosphates | Thermal Analysis | 473 - 523 K | Na2HPO4 transforms to Na4P2O7 | - | datapdf.com |

| Na2H2P2O7 | Thermal Analysis | >513 K | Formation of Sodium Trimetaphosphate (Na3P3O9) | - | datapdf.comacs.org |

| Na3P3O9 | Thermal Analysis | ~593 K | Decomposition to Sodium Metaphosphate (NaPO3) | - | datapdf.comacs.org |

| Na2HPO4·12H2O | DSC | ~35 °C | Melting point | N/A | acs.org |

Reactivity Mechanisms and Solution Chemistry of Sodium Hydrogen Phosphates

Acid-Base Equilibrium and Buffering Action in Aqueous Systems

Sodium hydrogen phosphonate (B1237965) is the salt derived from phosphonic acid (H₃PO₃), which is a diprotic acid. It is important to distinguish phosphonic acid from phosphoric acid (H₃PO₄), a triprotic acid, as their salts exhibit different acid-base properties. Phosphonic acid exists in equilibrium with a tautomeric form, P(OH)₃, but the predominant species is HP(O)(OH)₂, where one hydrogen atom is directly bonded to the phosphorus atom and is not readily ionizable.

The dissociation of phosphonic acid in water occurs in two steps:

H₃PO₃ + H₂O ⇌ H₃O⁺ + H₂PO₃⁻ (pKa₁)

H₂PO₃⁻ + H₂O ⇌ H₃O⁺ + HPO₃²⁻ (pKa₂)

The pKa values for phosphonic acid are approximately 1.3 for the first dissociation and 6.7 for the second. Sodium hydrogen phosphonate (NaH₂PO₃) in solution provides the hydrogen phosphonate ion (H₂PO₃⁻), which can act as a weak acid, donating a proton to form the phosphonate ion (HPO₃²⁻). Conversely, it can also act as a weak base by accepting a proton to form phosphonic acid.

This dual nature allows solutions of this compound and its conjugate base (disodium phosphonate, Na₂HPO₃) to function as a buffer system, resisting changes in pH upon the addition of an acid or a base. The buffering capacity is most effective in the pH range close to its pKa₂ value of 6.7.

For comparison, the well-known phosphate (B84403) buffer system, which utilizes sodium dihydrogen phosphate (NaH₂PO₄) and disodium (B8443419) hydrogen phosphate (Na₂HPO₄), operates based on the second dissociation of phosphoric acid (pKa₂ ≈ 7.21). libretexts.orgyoutube.com While the chemical species are different, the principle of buffering action is analogous.

Table 1: Comparison of Acid Dissociation Constants for Phosphonic and Phosphoric Acid

| Acid | Formula | pKa₁ | pKa₂ | pKa₃ |

| Phosphonic Acid | H₃PO₃ | ~1.3 | ~6.7 | N/A |

| Phosphoric Acid | H₃PO₄ | ~2.15 | ~6.82 | ~12.38 |

Data sourced from multiple references. sigmaaldrich.com

Complexation and Precipitation Reactions with Metal Ions (e.g., Ca²⁺, Mg²⁺)

Phosphonates are highly effective chelating agents, meaning they can bind tightly to di- and trivalent metal ions. wikipedia.org This property is crucial in applications such as water softening and preventing the formation of insoluble precipitates, known as scale. wikipedia.org When this compound is present in a solution containing metal ions like calcium (Ca²⁺) and magnesium (Mg²⁺), it can form soluble complexes or, at higher concentrations, insoluble precipitates.

The interaction with calcium ions can lead to the formation of calcium-phosphonate precipitates. rsc.org The stoichiometry of these precipitates is influenced by factors such as pH and temperature. onepetro.org For instance, an increase in pH generally leads to a higher molar ratio of calcium to phosphonate in the precipitate. onepetro.org Initially, an amorphous calcium-phosphonate solid may form, which can then transition into a more crystalline and less soluble phase over time, especially in dynamic systems like those found in oilfield reservoirs. rsc.orgacs.org

Similarly, magnesium ions can react with phosphonates to form precipitates. The presence of magnesium can influence the solubility of calcium phosphonate complexes, with mixed calcium-magnesium-phosphonate precipitates being generally more soluble than their pure calcium counterparts. researchgate.net The reaction of magnesium ions with phosphate ions in the presence of ammonia (B1221849) is known to form a white precipitate of magnesium ammonium (B1175870) phosphate, a reaction often used in qualitative analysis. doubtnut.comyoutube.com While the specific reactions with phosphonates may differ, the tendency to form precipitates with divalent cations is a key characteristic.

Table 2: Factors Influencing Metal-Phosphonate Precipitation

| Factor | Influence on Precipitation |

| pH | Higher pH generally increases the precipitation of metal phosphonates. onepetro.org |

| Temperature | Increased temperature often decreases the solubility of phosphonate-metal precipitates. researchgate.net |

| Metal Ion Concentration | Higher concentrations of Ca²⁺ and Mg²⁺ increase the likelihood of precipitation. |

| Phosphonate Concentration | Exceeding the solubility product leads to precipitation. |

| Presence of other ions | The Mg/Ca ratio can affect the stoichiometry and solubility of the precipitate. researchgate.net |

Hydrolysis and Condensation Pathways of Phosphate Species

The term "phosphate species" in this context refers to compounds containing phosphorus, and for this compound, the relevant reactions involve the P-C and P-O bonds. The hydrolysis of phosphonates, which involves the cleavage of a bond by water, can occur under both acidic and basic conditions. nih.gov

Under acidic conditions, the ester groups of phosphonate esters can be hydrolyzed to yield the corresponding phosphonic acid. nih.gov For this compound itself, which is a salt, hydrolysis in the sense of breaking down the phosphonate anion is not a primary reaction pathway under typical aqueous conditions. However, related phosphonate esters can undergo hydrolysis to form phosphonic acids. nih.gov

Base-catalyzed hydrolysis of phosphonate esters is also a common reaction, often proceeding through a nucleophilic attack on the phosphorus atom. nih.govwikipedia.org This process is generally irreversible and results in the formation of the phosphonate salt. nih.gov

Condensation reactions, where two molecules combine with the loss of a small molecule like water, can also occur with phosphorus compounds. For example, heating solid disodium hydrogen phosphate (a phosphate, not a phosphonate) leads to a condensation reaction that forms tetrasodium (B8768297) pyrophosphate. wikipedia.org While specific condensation pathways for this compound are less commonly described, the potential for P-O-P bond formation exists under certain conditions, analogous to the formation of polyphosphates from phosphates.

Interfacial Reactions and Surface Interactions in Material Systems

Phosphonates exhibit strong interactions with various surfaces, which is a key aspect of their industrial applications, such as corrosion and scale inhibition. wikipedia.orgairedale-group.com The phosphonate group can act as an effective ligand, forming stable bonds with metal oxides and other mineral surfaces. researchgate.nettaylorandfrancis.com

When introduced into a system, phosphonate anions can adsorb onto surfaces, creating a protective layer. airedale-group.com This interaction is driven by the formation of bonds between the phosphonate group and the metal ions on the surface of the material. researchgate.net This surface modification can alter the properties of the material, for example, by making a metal surface more resistant to corrosion or by preventing the growth of scale crystals on heat exchanger surfaces. airedale-group.com

The structure of the phosphonate compound can influence its interaction with surfaces. For instance, studies on the interaction of different phosphonates with minerals like biotite (B1170702) have shown that the number of phosphonate functional groups affects whether the interaction is dominated by surface complexation or aqueous complexation. acs.org These interactions can also lead to changes in the surface properties, such as making the mineral surface more hydrophilic. acs.org

Mechanistic Insights into Phosphonate-Phosphate Rearrangements (General Chemical Relevance)

A significant reaction in organophosphorus chemistry is the phosphonate-phosphate rearrangement. This is an isomerization reaction, typically of α-hydroxyphosphonates, which converts a compound with a P-C bond into a phosphate with a P-O-C bond. nih.gov This rearrangement is generally base-catalyzed. researchgate.net

The mechanism involves the deprotonation of the hydroxyl group of the α-hydroxyphosphonate by a base. nih.gov The resulting oxyanion then performs a nucleophilic attack on the adjacent phosphorus atom. This leads to the cleavage of the P-C bond and the formation of a new P-O bond, resulting in the phosphate product. nih.gov The driving force for this rearrangement is the greater thermodynamic stability of the P-O bond compared to the P-C bond. rsc.org

The reaction has been studied in detail, including its stereochemical course. It has been shown that the rearrangement can proceed with retention of the configuration at the phosphorus atom. nih.govnih.gov This rearrangement is not a direct reaction of this compound itself but is a fundamental reaction of the broader class of phosphonate compounds, providing insight into their chemical reactivity and potential transformation pathways. researchgate.netrsc.orgtandfonline.com

Advanced Applications of Sodium Hydrogen Phosphates in Materials Science and Industrial Processes Excluding Human/clinical Applications

Catalysis and Reaction Facilitation

The catalytic activity of sodium hydrogen phosphate (B84403) derivatives is a subject of ongoing research, with applications in both sustainable energy and fine chemical synthesis.

Sodium phosphate has emerged as a promising heterogeneous solid base catalyst in the transesterification of oils to produce biodiesel. nih.govsemanticscholar.org Its high catalytic performance, chemical stability, and reusability make it an attractive and environmentally friendly option. nih.govsemanticscholar.org Research has shown that the calcination temperature of sodium phosphate significantly influences its catalytic activity. For instance, in the production of ethylene (B1197577) glycol monomethyl ether monolaurate, a novel biodiesel, sodium phosphate calcined at 400°C exhibited the maximum yield of 90%. semanticscholar.org The uncalcined catalyst, by contrast, yielded only 30%. semanticscholar.org

Studies on the transesterification of rapeseed oil have also highlighted the efficiency of sodium phosphate as a catalyst. scielo.br Under optimized conditions, a biodiesel yield of 95% was achieved in just 20 minutes, a reaction time comparable to that of homogeneous catalysts. scielo.br The catalyst also demonstrated excellent stability, with no significant loss of activity after being used for eight consecutive runs. scielo.br

| Oil Source | Catalyst | Key Reaction Conditions | Maximum Biodiesel Yield (%) | Source |

|---|---|---|---|---|

| Methyl Laurate and Ethylene Glycol Monomethyl Ether | Na3PO4 calcined at 400°C | 120°C, 4 hours, 5 wt% catalyst | 90 | semanticscholar.org |

| Rapeseed Oil | Na3PO4 | 343K, 20 minutes, 3% catalyst to oil mass ratio | 95 | scielo.br |

In the field of organophosphorus chemistry, sodium salts of phosphorus acids serve as important precursors in palladium-catalyzed reactions. For example, sodium hypophosphite is utilized as a cost-effective and stable phosphorus source for the synthesis of diarylphosphinates through a one-pot palladium-catalyzed coupling reaction. mdpi.com This method is noted for its efficiency and simplicity compared to traditional approaches. mdpi.com

Palladium-catalyzed cross-coupling reactions are a key method for forming carbon-phosphorus bonds, which are central to many organophosphorus compounds. nih.gov These reactions can involve various aryl partners and P(O)H compounds. nih.gov Research has demonstrated the successful synthesis of arylphosphonates through the palladium-catalyzed reaction of aryl imidazolylsulfonates with H-phosphonate diesters. acs.org This process is valued for its broad substrate applicability and high efficiency. acs.org

Engineered Materials and Composites

Sodium hydrogen phosphates are integral components in the synthesis and modification of various engineered materials, contributing to enhanced properties and novel functionalities.

Disodium (B8443419) hydrogen phosphate is a commonly used reagent in the synthesis of hydroxyapatite (B223615) nanocomposites. researchgate.net Hydroxyapatite, a calcium phosphate compound, is a major component of bone and is widely researched for biomedical applications. nih.govscispace.com In the synthesis of hydroxyapatite/chitosan (B1678972) composites, disodium hydrogen phosphate serves as the phosphate source, reacting with a calcium source in the presence of chitosan. researchgate.net The interaction between the phosphate groups and the chitosan matrix is crucial for the formation of a successful composite material. researchgate.net

The properties of the resulting nanocomposite, such as crystallinity, can be influenced by the presence of other components in the synthesis. researchgate.net The formation of these nanocomposites is a versatile method for creating materials with tailored properties for specific applications. nih.gov

Sodium dihydrogen phosphate has been shown to significantly enhance the carbonation reactivity of certain cementitious materials, which can contribute to CO₂ sequestration. tandfonline.comtandfonline.com In a study focused on merwinite, a component of some industrial binders, the addition of a 1 mol/L solution of sodium dihydrogen phosphate more than doubled the compressive strength and CO₂ uptake after 24 hours of carbonation. tandfonline.com The compressive strength reached 74.57 MPa and the CO₂ uptake was 11.88 wt.%. tandfonline.com

The mechanism behind this enhancement involves the promotion of calcium and magnesium ion dissolution from the merwinite by the sodium dihydrogen phosphate. tandfonline.com This leads to the formation of phosphate precipitates that act as nucleation sites for the carbonation products, such as calcite. tandfonline.com This process not only aids in the sequestration of CO₂ but also improves the mechanical properties of the material. tandfonline.comethz.chelsevierpure.com

| Treatment | Compressive Strength (MPa) | CO₂ Uptake (wt.%) | Source |

|---|---|---|---|

| Control (No NaH2PO4) | Less than half of the treated sample | Less than half of the treated sample | tandfonline.com |

| 1 mol/L NaH2PO4 | 74.57 | 11.88 | tandfonline.com |

Disodium hydrogen phosphate dodecahydrate (Na₂HPO₄·12H₂O) is a notable inorganic hydrated salt used as a phase change material (PCM) for thermal energy storage. mdpi.comacs.org These materials absorb and release large amounts of latent heat during their phase transitions, making them suitable for applications in building energy conservation. acs.orgornl.gov Disodium hydrogen phosphate dodecahydrate has a phase transition temperature of around 35°C. mdpi.com

To address challenges such as supercooling and phase separation, it is often combined with other materials to form eutectic mixtures or composites. mdpi.comornl.govasme.org For instance, when mixed with sodium carbonate decahydrate, a eutectic hydrated salt with a phase transition temperature of 27.3°C and a melting enthalpy of 220.2 J/g can be formed. mdpi.com In another study, a stable PCM was developed by combining disodium hydrogen phosphate dodecahydrate with sodium sulfate (B86663) decahydrate, milled expanded graphite, and borax, resulting in a material with a melting temperature of 28°C and an energy storage capacity of 167 kJ/kg. ornl.govosti.gov This composite material showed no loss in performance after 150 cycles. ornl.govosti.gov

Modification of Sodium Silicate-Bonded Sands for Improved Mechanical and Thermal Properties

In the foundry industry, sodium silicate (B1173343) is a widely used inorganic binder for sand molds and cores due to its environmental advantages, such as being fume-free and not emitting polluting gases. However, sand cores bonded with sodium silicate alone can suffer from poor collapsibility and insufficient strength. Research has demonstrated that the addition of sodium hydrogen phosphates, specifically disodium hydrogen phosphate (Na₂HPO₄), as part of a composite modifier can significantly enhance the mechanical and thermal properties of these sands. researchgate.netmdpi.com

When used as a modifier, disodium hydrogen phosphate helps to make the bonding bridges of the sand smoother and tighter at room temperature. researchgate.netmdpi.com This structural enhancement leads to a notable increase in both immediate and long-term tensile strength. In one study optimizing a composite modifier, the inclusion of 0.2% disodium hydrogen phosphate (relative to the sodium silicate binder) contributed to a 44% increase in 1-hour tensile strength and a 66% increase in 24-hour tensile strength. researchgate.net

Furthermore, sodium phosphate modification improves the collapsibility of the sand after casting. During heating and cooling cycles, such as those experienced during metal casting at temperatures up to 950°C, the presence of the phosphate modifier facilitates the formation of new crystalline phases like Na₂Si₂O₅ and Na₃PO₄. researchgate.net This process can create cracks and blowholes within the bonding bridges, which weakens the sand structure post-casting and allows for easier removal from the finished metal part, thereby improving collapsibility. researchgate.net Another mechanism suggests that the modification changes the sodium silicate from a binary system to a ternary Na₂O-SiO₂-P₂O₅ system, which forms a net colloidal structure that enhances binding strength while improving collapsibility due to different shrinkage stresses between the resulting silicate and phosphate glasses upon cooling. bohrium.com

| Property | Improvement with Disodium Hydrogen Phosphate Modifier | Reference |

|---|---|---|

| 1-Hour Tensile Strength (σ1h) | ▲ 44% Increase | researchgate.net |

| 24-Hour Tensile Strength (σ24h) | ▲ 66% Increase | researchgate.net |

| Residual Strength (σ950°C) | ▼ 49% Decrease | researchgate.net |

Precursors for Bioceramic Production and Related Calcium Phosphate Materials

Sodium hydrogen phosphates are key reagents in the synthesis of calcium phosphate (CaP) materials, which are the foundational components of many bioceramics used in bone regeneration and orthopedic applications. mdpi.com The wet chemical precipitation method is a common and cost-effective technique for producing these materials, and it relies on the controlled reaction between a soluble calcium salt and a soluble phosphate salt in an aqueous solution. semanticscholar.orgbionnovation.com.br

Disodium hydrogen phosphate (Na₂HPO₄) serves as a critical precursor, providing the hydrogen phosphate anion (HPO₄²⁻) required for the reaction. mdpi.com In a typical synthesis, an aqueous solution of Na₂HPO₄ is mixed with a calcium salt solution, such as calcium chloride (CaCl₂). By carefully controlling parameters like pH, temperature, and reagent concentration, specific calcium phosphate phases can be precipitated. mdpi.comsemanticscholar.org

For example, reacting calcium chloride with sodium hydrogen phosphate can be used to synthesize brushite (CaHPO₄·2H₂O), which is an important precursor for various bioceramics. mdpi.com Further thermal processing of these precursor powders allows for the creation of different bioceramic compounds, such as hydroxyapatite (HAp) and β-tricalcium phosphate (β-TCP). semanticscholar.orgresearchgate.net The presence of sodium from the precursor can also influence the final phase composition of the ceramic after firing, potentially leading to the formation of compounds like chlorapatite (Ca₅(PO₄)₃Cl) if chloride ions are also present. mdpi.com While other phosphate sources like diammonium hydrogen phosphate are also widely used, sodium hydrogen phosphate provides a reliable and effective route for the production of these advanced materials. unpad.ac.idsemanticscholar.org

Function as Flame Retardant Additives in Polymeric Systems

Phosphorus-based compounds, including phosphonates, are utilized as effective flame retardants in various polymeric systems to enhance fire safety. scispace.com Their mechanism of action is multifaceted, operating in both the condensed (solid) phase and the gas phase of a fire. specialchem.com

Condensed-Phase Mechanism: When the polymer is heated, the phosphorus flame retardant decomposes to form phosphoric acid, which then polymerizes into polyphosphoric acid. This compound acts as a charring agent, cross-linking and dehydrating the polymer to form a stable, insulating layer of carbonaceous char on the material's surface. specialchem.com This char layer serves as a physical barrier that shields the underlying polymer from heat and oxygen, thereby slowing down the rate of pyrolysis and reducing the "fuel" supply (flammable gases) to the flame. specialchem.com

Gas-Phase Mechanism: Concurrently, some phosphorus compounds can volatilize and enter the gas phase. Here, they decompose to release phosphorus-containing radicals, such as PO•. These radicals are highly effective at trapping the high-energy H• and OH• radicals that are crucial for propagating the combustion chain reaction in the flame. specialchem.com By quenching these radicals, the flame retardant interrupts the combustion process, cools the system, and can extinguish the flame. specialchem.com

Phosphonate-functionalized polyethylenes have shown significantly enhanced thermal stability and flame retardancy compared to the virgin polymer. rsc.org Microscale combustion calorimetry tests on these materials reveal lower heat release capacity (HRC) and peak heat release rate (pHRR). scispace.com Furthermore, these additives can exhibit a synergistic effect when combined with other flame retardants like aluminum trihydroxide (ATH), leading to even greater thermal stability. rsc.orgresearchgate.net

Environmental and Industrial Process Chemistry

pH Control and Corrosion Inhibition in Water Treatment Systems

Sodium hydrogen phosphates play a dual role in water treatment systems as both pH control agents and corrosion inhibitors. The ability to maintain a stable pH is crucial, as low pH increases the rate of corrosion. chemical-sales.com Sodium dihydrogen phosphate, for instance, produces a weakly acidic solution (pH of ~4.5 in a 1% solution) and reacts with alkaline substances, making it suitable for pH adjustment. chemical-sales.com

As corrosion inhibitors, sodium phosphates are highly effective, particularly for protecting carbon steel surfaces. mdpi.com They are classified as anodic inhibitors, meaning they interfere with the anodic (iron dissolution) reaction of the corrosion process. nih.govresearchgate.net The primary inhibition mechanism involves the reaction of phosphate ions with ferrous (Fe²⁺) or ferric (Fe³⁺) ions that are generated at the steel surface during corrosion. This reaction forms a stable, insoluble layer of iron phosphate (FePO₄) on the metal. mdpi.com This thin, protective film acts as a passivating barrier, physically isolating the steel from the corrosive aqueous environment and preventing further metal loss. mdpi.comnih.gov

In environments containing aggressive ions like chlorides, which can cause pitting corrosion, phosphate ions can competitively adsorb onto the steel surface, hindering the localized attack by chlorides. nih.gov Studies have shown that sodium phosphates can achieve high inhibition efficiencies, in some cases over 90%, by forming this protective double-layered film of iron oxide and iron phosphate. mdpi.comresearchgate.net

| Inhibitor | Mechanism Type | Protective Film Composition | Inhibition Efficiency | Reference |

|---|---|---|---|---|

| Sodium Phosphate (Na₃PO₄) | Anodic / Mixed | Iron Phosphate (FePO₄) | Up to 91.7% | mdpi.com |

| Disodium Hydrogen Phosphate (Na₂HPO₄) | Anodic | Iron Phosphate / Calcium Phosphate | >99% (after 1 month) | nih.govresearchgate.net |

Water Softening Mechanisms and Efficacy

Water hardness is caused by the presence of dissolved calcium (Ca²⁺) and magnesium (Mg²⁺) ions. These ions can react with soaps to form insoluble curd and can precipitate as scale in pipes (B44673) and boilers. Sodium phosphates are used in chemical water softening due to their ability to remove these hardness ions from the solution. britannica.com

The primary mechanism is chemical precipitation. Trisodium phosphate (Na₃PO₄), when added to hard water, reacts with calcium and magnesium ions to form insoluble precipitates of calcium phosphate and magnesium hydroxide (B78521). britannica.com These solid precipitates can then be removed from the water through sedimentation and filtration, resulting in softened water. britannica.com

A second mechanism, particularly relevant for polyphosphates like sodium hexametaphosphate, is sequestration or chelation. In this process, the phosphate compound forms a stable, soluble complex with the Ca²⁺ and Mg²⁺ ions. By binding the hardness ions into this complex, they are kept in solution but are chemically unavailable to react with soap or form scale deposits. This "sequestering" action effectively softens the water without creating a precipitate.

Scale Inhibition in Aqueous Systems and Industrial Equipment

In industrial settings such as cooling towers, boilers, and desalination plants, the buildup of mineral scale, primarily calcium carbonate, is a major operational problem that reduces heat transfer efficiency and can lead to equipment failure. Phosphonates and phosphates are widely used as scale inhibitors.

Their effectiveness relies on a phenomenon known as the "threshold effect." This means that they can prevent scale formation at concentrations far lower than those required for stoichiometric sequestration (the water softening mechanism). The inhibition mechanism works by interfering with the process of crystal formation and growth.

The phosphonate (B1237965) or phosphate molecules adsorb onto the active growth sites of newly forming microcrystals of scale (e.g., calcium carbonate). This adsorption disrupts the regular arrangement of ions in the crystal lattice, preventing the crystals from growing larger. Furthermore, the adsorbed inhibitor molecules can increase the electrostatic repulsion between the microcrystals, dispersing them in the water and preventing them from agglomerating and adhering to equipment surfaces. This threshold inhibition mechanism effectively manages scale formation and maintains the operational efficiency of industrial water systems.

Role in Detergent and Cleaning Agent Formulations for Performance Enhancement

The primary roles of phosphonates in detergents include:

Sequestration and Chelation: Phosphonates are excellent chelating agents, particularly for heavy metal ions. heraproject.com In laundry formulations, this property is crucial for stabilizing peroxide-based bleaching agents (e.g., perborate (B1237305) and percarbonate), preventing their premature decomposition and enhancing stain removal on substances like tea, coffee, and wine. heraproject.com

Threshold Effect: They exhibit a "threshold effect," which allows them to inhibit the precipitation of insoluble mineral salts such as calcium carbonate and calcium sulfate, even when used at substoichiometric concentrations. heraproject.com This action prevents the formation of scale and incrustation on fabric fibers and washing machine components, which is particularly important in hard water conditions. heraproject.com

Deflocculation and Anti-Redeposition: Phosphonates act as dispersing agents, breaking down soil particles and keeping them suspended in the wash water. heraproject.commade-in-china.com This deflocculation property prevents dirt from resettling onto fabrics, thereby avoiding graying and maintaining the brightness of textiles. heraproject.com

The inclusion of phosphonates improves the efficiency of other detergent components, leading to enhanced cleaning performance. heraproject.com

Functional Properties of Phosphonates in Detergent Formulations

| Property | Mechanism of Action | Performance Benefit |

|---|---|---|

| Sequestration | Binds with heavy metal ions, preventing them from interfering with other detergent components. heraproject.com | Improves the stability and effectiveness of bleaching systems; enhances removal of specific stains (e.g., tea, wine). heraproject.com |

| Threshold Inhibition | Prevents the precipitation of insoluble mineral salts like calcium carbonate. heraproject.com | Inhibits scale formation on fabrics and machine parts, protecting fibers from incrustation. heraproject.com |

| Deflocculation | Keeps soil particles suspended in the wash solution. heraproject.com | Prevents soil redeposition on fabrics, retaining color and preventing graying. heraproject.com |

Agricultural Applications: Research on Phosphorus Source Efficacy and Soil Interactions

In agriculture, compounds chemically similar to sodium hydrogen phosphonate, known as phosphites or phosphonates, have been researched for their potential role as a source of phosphorus and as biostimulants. mdpi.comresearchgate.net While plants primarily absorb phosphorus in the form of phosphate, phosphonates represent a more soluble and mobile form of the nutrient. researchgate.net

Efficacy as a Phosphorus Source

Direct nutritional value from phosphonates is limited because plants cannot directly metabolize them in the same way as phosphates. researchgate.net However, phosphonates can be slowly converted to phosphate in the soil through microbial and non-biological oxidation, with an estimated half-life of three to four months. mdpi.comresearchgate.net This slow conversion could potentially offer a more sustained release of available phosphorus to the plant over time.

Research has shown that phosphite (B83602) application can act as a biostimulant, enhancing root growth and development. nih.gov Studies on wheat, for instance, demonstrated that foliar application of phosphite led to a significant increase in root biomass, which can improve the plant's capacity for nutrient and water uptake. nih.gov Some researchers suggest that phosphonates should be classified as biostimulants rather than fertilizers because they enhance plant performance by activating molecular and physiological responses. mdpi.com

Soil Interactions

The chemical properties of phosphonates influence their interaction with soil. Key differences compared to traditional phosphate fertilizers include:

Higher Solubility: Phosphonate salts are generally more soluble than their phosphate counterparts. mdpi.comresearchgate.net This increased solubility can improve their absorption through both leaves and roots. mdpi.com

Reduced Soil Fixation: Phosphates have a strong tendency to bind with soil particles, particularly in acidic soils (with iron and aluminum) and alkaline soils (with calcium), rendering the phosphorus unavailable to plants. plantarc.com There is evidence that phosphonates are adsorbed to soil minerals to a lesser extent than phosphates. researchgate.net This property could enhance the mobility of applied phosphorus in the soil, making it more readily available for microbial conversion and eventual plant uptake. researchgate.net

Nutrient Interactions: An excess of phosphorus in the soil, typically from phosphate fertilizers, can negatively interact with the uptake of micronutrients like iron, manganese, and zinc by forming insoluble precipitates. canna-uk.comresearchgate.net The different soil-binding characteristics of phosphonates might alter these interactions, though this area requires further research.

Comparison of Phosphonate and Phosphate as Agricultural Phosphorus Sources

| Characteristic | Phosphonate (Phosphite) | Phosphate |

|---|---|---|

| Chemical Form | Reduced form of phosphorus (e.g., HPO₃²⁻) | Oxidized form of phosphorus (e.g., H₂PO₄⁻, HPO₄²⁻) plantarc.com |

| Direct Plant Metabolism | Not directly metabolized by plants. researchgate.net | Primary form of phosphorus absorbed and used by plants. plantarc.com |

| Solubility | Higher solubility, leading to more efficient foliar and root absorption. mdpi.comresearchgate.net | Lower solubility, especially for calcium, iron, and aluminum phosphates. plantarc.com |

| Soil Mobility | More mobile; less prone to binding with soil minerals. researchgate.net | Less mobile; strongly binds to soil particles, leading to fixation. plantarc.com |

| Role in Plants | Acts as a biostimulant, promoting root growth and activating plant defense responses. mdpi.comnih.gov | Essential nutrient for energy transfer (ATP), DNA, and RNA. wikipedia.org |

| Nutrient Availability | Slowly converts to phosphate in soil via oxidation, providing a gradual release. mdpi.comresearchgate.net | Availability is often limited by rapid soil fixation reactions. plantarc.comresearchgate.net |

Computational and Theoretical Investigations of Sodium Hydrogen Phosphates

Quantum Chemical Calculations and Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of the hydrogen phosphonate (B1237965) anion (HPO₃²⁻) and its interaction with sodium cations. DFT methods are used to optimize the molecular geometry, providing precise information on bond lengths and angles. For instance, in the phosphite (B83602) ion, calculations can confirm the tetrahedral arrangement around the phosphorus atom and distinguish between the P-H and P-O bond characteristics. smolecule.com

Studies on related sodium phosphate (B84403) compounds have demonstrated the utility of DFT in comparing theoretical structures with experimental data obtained from techniques like X-ray powder diffraction. nih.gov For sodium hydrogen phosphonate, DFT calculations can be used to determine the optimized geometry, which often shows excellent agreement with experimental crystal structures. nih.gov These calculations also provide insights into the electronic structure, such as the distribution of electron density and the nature of the chemical bonds.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key electronic properties that can be calculated using DFT. researchgate.net The energy gap between the HOMO and LUMO is a crucial parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. Theoretical studies on related organophosphorus compounds have successfully used HOMO-LUMO analysis to evaluate electrophilicity and chemical reactivity. researchgate.net

Table 1: Representative Theoretical Bond Parameters for the Phosphonate Anion

| Parameter | Typical Calculated Value (Å) | Method |

|---|---|---|

| P-O Bond Length | 1.52 - 1.58 | DFT |

Note: The table provides typical bond length ranges observed in related phosphonate structures. Specific values for this compound would require a dedicated computational study.

Molecular Dynamics Simulations for Understanding Dynamic Behavior and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of a chemical system. MD simulations can provide a detailed picture of the dynamic behavior of this compound in various environments, particularly in aqueous solutions. These simulations model the interactions between all atoms in the system over time, offering insights into processes such as solvation, diffusion, and aggregation. core.ac.uk

In the context of this compound, MD simulations can be used to study the solvation shell of the hydrogen phosphonate anion and the sodium cations in water. This involves analyzing the number of water molecules in the immediate vicinity of the ions and their orientation, which is crucial for understanding the solubility and reactivity of the salt in aqueous media. nih.govresearchgate.net

A study on the corrosion of aluminum in molten disodium (B8443419) hydrogen phosphate dodecahydrate (Na₂HPO₄·12H₂O), a closely related compound, utilized molecular dynamics to analyze the diffusion of HPO₄²⁻ ions and water molecules. researchgate.net The simulations calculated diffusion coefficients, providing a quantitative measure of the mobility of these species in the molten salt. researchgate.net Similar MD studies on sodium phosphate glasses have also been performed to understand the short-range structure and the local environment of the sodium ions. rsc.orgnih.gov These approaches could be readily applied to this compound to understand its behavior in solution and in the solid state.

Table 2: Example Diffusion Coefficients from MD Simulations of a Related System

| Species | System | Diffusion Coefficient (m²/s) |

|---|---|---|

| HPO₄²⁻ | Molten Na₂HPO₄·12H₂O | 4.65 x 10⁻⁹ |

Source: Adapted from data on disodium hydrogen phosphate dodecahydrate. researchgate.net

Modeling of Hydrogen Bonding Networks and Intermolecular Interactions

The crystal structure and properties of this compound and its hydrates are significantly influenced by hydrogen bonding. Computational modeling is a key tool for visualizing and understanding these complex networks of intermolecular interactions. In the solid state, the hydrogen atom bonded directly to the phosphorus is generally not involved in hydrogen bonding. Instead, the oxygen atoms of the phosphonate group act as hydrogen bond acceptors, while water molecules in hydrated forms act as donors. smolecule.comresearchgate.net

Crystal structure analyses of related compounds, such as disodium phosphonate pentahydrate (Na₂HPO₃·5H₂O), reveal that water molecules link adjacent phosphite ions, creating a three-dimensional hydrogen-bonded network. researchgate.net Theoretical models can complement experimental data by providing information on the strength and geometry of these hydrogen bonds. For instance, in sodium dihydrogen phosphate dihydrate (NaH₂PO₄·2H₂O), neutron diffraction studies, supported by computational analysis, have detailed strong hydrogen bonds linking the phosphate tetrahedra. iaea.org

DFT calculations have also been employed to study the influence of weak C-H···O hydrogen bonds on the complexation behavior of H-phosphonates with other molecules, demonstrating that even weak interactions can have a strong influence on molecular structure and stability. nih.gov These computational techniques can be applied to model the intricate hydrogen bonding patterns in this compound, explaining its structural stability and physical properties.

Theoretical Prediction of Reactivity, Reaction Pathways, and Electronic Properties

Computational chemistry offers powerful tools for predicting the reactivity of molecules and mapping out potential reaction pathways. For H-phosphonates, theoretical calculations can elucidate their chemical behavior, such as their susceptibility to hydrolysis or their role as reducing agents. wikipedia.orgresearchgate.net Quantum chemical calculations can be used to estimate the energies of reactants, products, transition states, and intermediates, thereby providing a detailed energy profile for a given reaction. rsc.org

The reactivity of H-phosphonates is linked to the presence of the P-H bond and the electronic nature of the phosphorus center. researchgate.net Theoretical studies can quantify the electrophilicity of the phosphorus atom and the acidity of the P-H proton, although the latter is not acidic in the traditional sense. wikipedia.orgresearchgate.net These calculations can help explain why H-phosphonates participate in certain reactions, such as the Michaelis-Arbuzov reaction to form C-P bonds. organic-chemistry.org

Furthermore, computational methods can be used to investigate the electronic properties that govern reactivity. For instance, first-principles calculations based on DFT have been used to study the electronic structure of related sodium-containing phosphate materials, revealing properties like band gaps which determine whether a material is a semiconductor or an insulator. researchgate.net Similar theoretical investigations into this compound could predict its electronic properties and how they might change during a chemical reaction. nih.gov

Speciation and Equilibrium Modeling in Complex Aqueous and Solid-State Systems

The chemical form, or speciation, of phosphonates in aqueous solution is highly dependent on factors such as pH. mdpi.comresearchgate.net Computational equilibrium models are essential for predicting the distribution of different phosphonate species under various conditions. These models use thermodynamic data, such as acid dissociation constants (pKa values), to calculate the concentration of each species in a system at equilibrium. hw.ac.ukonepetro.org

For phosphonates, which are often used as scale inhibitors in industrial water systems, comprehensive equilibrium models have been developed. hw.ac.uk These models can account for:

The speciation of the phosphonate as a function of pH.

Interactions with metal cations, such as Ca²⁺ and Mg²⁺, to form soluble complexes or solid precipitates. hw.ac.ukonepetro.org

Adsorption of phosphonate species onto solid surfaces. hw.ac.uk

These complex models solve a series of mass balance and charge balance equations simultaneously to determine the equilibrium concentration of all involved chemical species. hw.ac.uk Such a modeling approach is directly applicable to this compound to predict its behavior in aqueous environments, which is crucial for applications ranging from industrial water treatment to understanding its environmental fate.

Computational Approaches for Material Design and Property Prediction

Computational materials science has become an indispensable tool for the design of new materials with desired properties, a process often referred to as "materials by design". sumitomo-chem.co.jpresearchgate.net This approach uses computational simulations to predict the properties of hypothetical materials before they are synthesized in the lab, thereby accelerating the discovery and development process. sumitomo-chem.co.jp

For inorganic compounds like this compound, computational methods can be used to predict a wide range of properties. For example, DFT calculations can predict structural stability, electronic properties (like band gaps for optical and electronic applications), and mechanical properties (like elastic constants). researchgate.net This is exemplified in the computational search for new inorganic phosphors, where the optical band gap is a key property that can be predicted theoretically. sumitomo-chem.co.jp

In the context of energy storage, computational approaches are used to design materials for applications such as hydrogen storage. aps.orgtaylorfrancis.com While not a primary application for this compound, the methodologies are transferable. These methods involve screening large numbers of potential compounds and predicting their performance based on calculated properties. By applying these computational design principles, it may be possible to identify novel applications for this compound or to design modified phosphonate-based materials with enhanced functionalities. rsc.org

Future Directions and Emerging Research Avenues for Sodium Hydrogen Phosphate Compounds

Development of Novel and Sustainable Synthetic Pathways

The traditional synthesis of phosphonates often involves harsh reaction conditions and the use of hazardous reagents. frontiersin.org Consequently, a significant research effort is focused on developing greener and more sustainable synthetic pathways for sodium hydrogen phosphonate (B1237965) and related compounds. rsc.orgbioengineer.org These methods aim to minimize waste, reduce energy consumption, and utilize renewable resources.

Emerging sustainable synthetic strategies include:

Ultrasound-assisted synthesis: This method utilizes ultrasonic waves to promote the reaction, often leading to shorter reaction times and higher yields. rsc.org For instance, the catalyst-free synthesis of α-amino phosphonates has been achieved with high yields (89–95%) in short reaction times (19–46 minutes) using ultrasound. rsc.org

Microwave-promoted synthesis: Microwave irradiation provides rapid and uniform heating, accelerating reaction rates and improving energy efficiency. rsc.org The Hirao reaction, a key method for forming C-P bonds, has been successfully adapted to microwave-assisted conditions using catalysts like tetrakis(triphenylphosphine)palladium. rsc.org

Solvent-free synthesis: Conducting reactions without a solvent minimizes waste and simplifies product purification. rsc.org Sodium dihydrogen phosphate (B84403) has been effectively used as a catalyst for the one-pot, three-component synthesis of α-aminophosphonates under solvent-free conditions at room temperature, resulting in good yields. researchgate.net

Benign catalytic systems: The development of non-toxic and recyclable catalysts is a cornerstone of green chemistry. A notable example is the use of a KI/K2CO3 catalytic system in PEG-400 for the synthesis of benzyl phosphonates, which avoids volatile organic solvents and reactive metals. frontiersin.org

| Synthetic Method | Key Features | Example Application |

| Ultrasound-assisted | Eco-friendly, reduced reaction times, high yields | Catalyst-free synthesis of α-amino phosphonates |

| Microwave-promoted | Rapid heating, energy efficient | Pd-catalyzed Hirao reaction |

| Solvent-free | Minimized waste, simplified purification | Synthesis of α-aminophosphonates using sodium dihydrogen phosphate catalyst |

| Benign Catalytic Systems | Non-toxic, recyclable catalysts | Synthesis of benzyl phosphonates using KI/K2CO3 in PEG-400 |

These innovative synthetic approaches are paving the way for more environmentally friendly production of sodium hydrogen phosphonate, aligning with the principles of sustainable chemistry. bioengineer.org

Design of Advanced Functional Materials with Tailored Properties

This compound and its derivatives are versatile building blocks for the creation of advanced functional materials with customized properties. Their ability to coordinate with metal ions and form stable P-C bonds makes them ideal for applications in materials science. tezu.ernet.inresearchgate.net

Future research in this area is focused on:

Metal-Organic Frameworks (MOFs): Phosphonate-based MOFs exhibit high thermal and chemical stability, surpassing many carboxylate-based MOFs. tezu.ernet.in The strong interaction between the phosphonate group and metal ions leads to robust and porous frameworks with potential applications in gas storage, separation, and catalysis. tezu.ernet.in

Flame Retardant Polymers: Organic phosphonates are being investigated as environmentally friendly flame retardant additives for polymers. tandfonline.com Their incorporation into polymer matrices can enhance thermal stability and reduce flammability.

Nanoparticles and Nanocomposites: Phosphonates are used to stabilize nanoparticles, such as silver nanoparticles, providing control over their size and stability. rsc.org Sodium dihydrogen phosphate dihydrate serves as a reliable phosphorus source in the synthesis of cellulose/hydroxyapatite (B223615) nanocomposites, which have applications in biomaterials. chemicalbook.com

Chelating Agents: The strong metal-binding ability of phosphonates makes them effective chelating agents. wikipedia.org This property is utilized in various industrial applications, including water treatment and as concrete admixtures. wikipedia.org

| Material Type | Key Properties | Potential Applications |

| Metal-Organic Frameworks (MOFs) | High stability, porosity | Gas storage, catalysis |

| Flame Retardant Polymers | Enhanced thermal stability | Fire safety |

| Nanoparticles/Nanocomposites | Controlled size and stability | Biomaterials, electronics |

| Chelating Agents | Strong metal binding | Water treatment, industrial processes |

The ability to tailor the structure of phosphonate-containing materials at the molecular level opens up exciting possibilities for designing materials with specific and enhanced functionalities. mdpi.com

Exploration of Enhanced Catalytic Systems and Applications

Phosphonate-based materials, particularly those involving zirconium, are emerging as highly effective and versatile catalysts and catalyst supports. mdpi.comresearchgate.net Their unique properties, such as tunable acidity, thermal stability, and high surface area, make them suitable for a wide range of catalytic reactions. mdpi.com

Key research directions in this area include:

Solid Acid Catalysis: Zirconium phosphates and phosphonates act as robust solid acid catalysts. The presence of P-OH groups provides Brønsted acidity, while Zr4+ centers offer Lewis acidity. mdpi.com This dual acidity is beneficial for various organic transformations.

Catalyst Supports: The layered structure of zirconium phosphonates allows for the immobilization of active catalytic species, such as metal nanoparticles and organometallic complexes. researchgate.net This enhances the stability, recyclability, and efficiency of the catalysts.

Hydrogen Generation: Recent studies have explored the use of catalysts like Ru/GCN for hydrogen generation from sodium hypophosphite, a related phosphorus compound. nih.govresearchgate.net This highlights the potential for phosphonate-related systems in clean energy applications.

One-Pot Synthesis: Sodium dihydrogen phosphate has been demonstrated as an efficient catalyst for one-pot, three-component synthesis of α-aminophosphonates, simplifying synthetic procedures and improving efficiency. researchgate.net

| Catalytic System | Mechanism/Key Feature | Example Reaction |

| Zirconium Phosphonates | Solid acid catalysis (Brønsted and Lewis acidity) | Biomass conversion, acid-catalyzed reactions |

| Phosphonate-Supported Catalysts | Immobilization of active species | C-C coupling, hydrogenation |

| Ru/GCN with Sodium Hypophosphite | Catalytic hydrogen production | Hydrogen generation |

| Sodium Dihydrogen Phosphate | Efficient one-pot synthesis catalyst | Synthesis of α-aminophosphonates |

The development of these advanced catalytic systems aligns with the principles of green chemistry by promoting efficient, selective, and sustainable chemical processes. mdpi.com

Innovative Approaches in Environmental Remediation and Resource Recovery

Phosphonates, while useful in many applications, can contribute to environmental issues like eutrophication if released into wastewater. researchgate.net Therefore, innovative approaches for their removal and the recovery of valuable phosphorus are critical for environmental sustainability. haskoning.comyoutube.com

Emerging research in this domain focuses on:

Adsorption: Novel adsorbents are being developed for the effective removal and recovery of phosphonates from wastewater. researchgate.net Materials like granular ferric hydroxide (B78521) and modified clay minerals have shown high adsorption capacities. researchgate.net

Electrochemical Methods: Electrochemical processes are being explored for the simultaneous removal and recovery of phosphorus from phosphonate-containing wastewater. researchgate.net These methods can break down the C-P bond in phosphonates, converting them to orthophosphate which can then be recovered. researchgate.net

Enhanced Biodegradation: Research is underway to engineer microorganisms, such as Klebsiella aerogenes, to more efficiently utilize phosphonates as a phosphorus source, thereby breaking them down into less harmful substances. nih.gov

Circular Economy: The recovery of phosphorus from wastewater containing phosphonates is a key aspect of creating a circular economy for this essential element. haskoning.comyoutube.com Recovered phosphorus can be reused as a fertilizer, reducing the need for mining finite phosphate rock resources. haskoning.com

| Remediation/Recovery Approach | Description | Key Advantage |

| Adsorption | Use of novel materials to bind phosphonates | High removal efficiency and potential for adsorbent regeneration |

| Electrochemical Methods | Degradation of phosphonates and recovery of orthophosphate | Simultaneous removal and resource recovery |

| Enhanced Biodegradation | Use of engineered microorganisms for phosphonate breakdown | Environmentally friendly and sustainable |

| Circular Economy | Recovery and reuse of phosphorus | Conservation of finite resources |

These innovative strategies are crucial for mitigating the environmental impact of phosphonates and for the sustainable management of phosphorus resources.

Synergistic Integration of Advanced Characterization Techniques with Computational Methodologies

A deeper understanding of the structure, properties, and reactivity of this compound and related compounds is essential for the development of new technologies. The integration of advanced characterization techniques with computational modeling provides a powerful approach to achieve this.

Future research will increasingly rely on:

Advanced Characterization: A variety of techniques are employed to characterize phosphonate-containing materials. X-ray diffraction (XRD) is used to determine crystalline structures, while Fourier-transform infrared spectroscopy (FTIR) and X-ray photoelectron spectroscopy (XPS) provide information about functional groups and surface chemistry. nih.govmdpi.com

Computational Modeling: Density Functional Theory (DFT) and other computational methods are used to predict the structural and electronic properties of phosphonate derivatives. nih.gov These models can help in understanding reaction mechanisms and in designing new molecules with desired properties. nih.gov For example, computational studies have been used to investigate the diffusion and electronic properties of sodium-based phosphate cathode materials for batteries. acs.org

Quantitative Structure-Property Relationship (QSPR): QSPR models are being developed to predict the properties and biological activity of phosphonates based on their molecular structure. nih.gov This can accelerate the discovery of new compounds with specific applications.

The synergy between experimental characterization and computational modeling allows for a more comprehensive understanding of phosphonate chemistry, from the molecular level to the performance of bulk materials. This integrated approach is crucial for guiding the rational design of new materials and processes.

Q & A

Basic Research Questions

Q. What are the key considerations when synthesizing sodium hydrogen phosphonate to ensure purity and correct hydrate formation?

- Methodological Answer : Synthesis requires precise stoichiometric ratios of sodium and phosphonate precursors, controlled hydration conditions, and purification via recrystallization. For example, ACS reagent-grade Na₂HPO₄·7H₂O (disodium hydrogen phosphate heptahydrate) is recommended for standardized protocols . Hydrate forms (e.g., pentahydrate vs. anhydrous) depend on reaction temperature and solvent evaporation rates, verified by thermogravimetric analysis (TGA) .

Q. How can this compound be structurally characterized in laboratory settings?

- Methodological Answer : Use ¹H, ¹³C, and ³¹P NMR spectroscopy to confirm molecular structure and purity. For example, ³¹P NMR distinguishes phosphonate peaks at ~20–25 ppm, while HRMS validates molecular weight (e.g., MH⁺ calcd. 407.2562 for C₂₀H₄₀O₆P) . X-ray crystallography resolves crystal packing and hydrogen-bonding networks, as demonstrated in neuroprotective compound studies .

Q. What role does this compound play in buffering systems, and how are such solutions prepared?

- Methodological Answer : It acts as a pH stabilizer in biochemical assays. Prepare buffered solutions by adjusting to pH 6–7 using sulfuric acid or NaOH for extreme samples. Pre-digestion is required for polyphosphate analysis, with compatibility confirmed via ion chromatography or UV-Vis spectroscopy .

Advanced Research Questions

Q. What experimental design strategies are effective for evaluating this compound’s efficacy in plant disease management?

- Methodological Answer : Use randomized complete block designs with replicates (e.g., four treatments × three replicates). Compare trunk injections (40 mL phosphonate) vs. bark sprays (10–20% concentrations) against water controls. Monitor disease incidence via longitudinal surveys and analyze using ANOVA to address variability .

Q. How do phosphonate inhibitors like Dequest 2060 affect crystallization kinetics, and what methodologies assess their impact?

- Methodological Answer : Conduct dynamic crystallization studies using sodium sulfate solutions with 1–5% Dequest 2060. Monitor crystal growth via polarized light microscopy and quantify inhibition efficiency using inductively coupled plasma (ICP) to measure ion depletion rates. Thermal tolerance is assessed via differential scanning calorimetry (DSC) .

Q. What are the challenges in synthesizing enantiomerically pure phosphonate compounds, and how can they be addressed?

- Methodological Answer : Diastereomer separation via silica gel chromatography (e.g., resolving 6a and 6b using EtOAc/hexane) is critical. Chiral catalysts or enzymatic resolution improve enantioselectivity, while X-ray crystallography confirms stereochemistry (e.g., cis-H/methoxy configuration in cyclophostin analogs) .